

Unveiling the Chemical and Biological Profile of HCVcc-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HCVcc-IN-2

Cat. No.: B15568823

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

HCVcc-IN-2 is a novel benzothiazole-2-thiophene S-glycoside derivative that has demonstrated promising antiviral and antitumor activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a focus on its potential as a therapeutic agent. The information presented herein is intended to support further research and development of this compound.

Chemical Properties

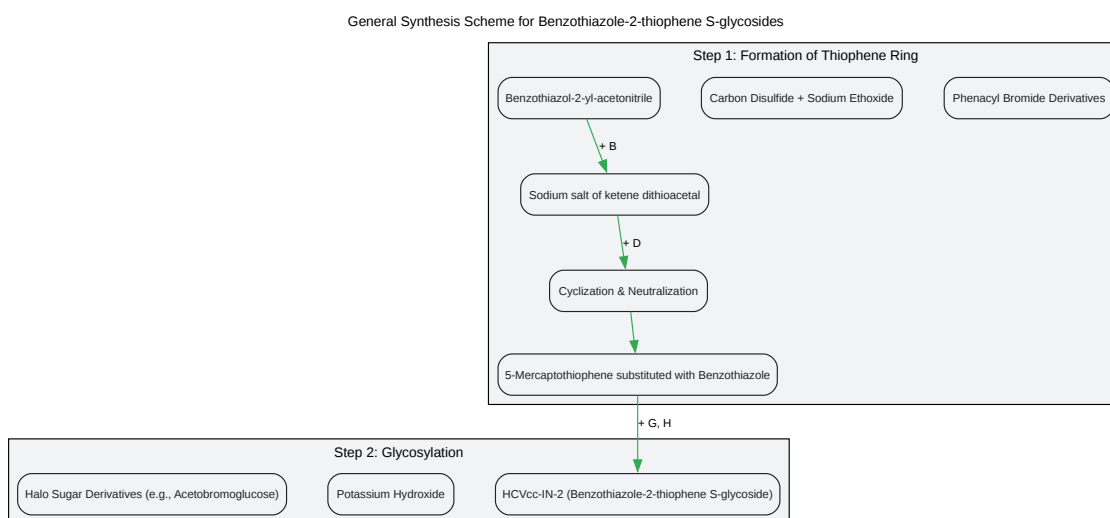
HCVcc-IN-2 is characterized by a core structure featuring a benzothiazole ring linked to a thiophene moiety through a thioglycosidic bond. The detailed chemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₃₂ H ₂₉ BrN ₂ O ₁₀ S ₃	MedChemExpress
Molecular Weight	777.68 g/mol	MedChemExpress
Chemical Name	2-(Benzothiazol-2-yl)-5-((2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)tetrahydropyran-2-ylthio)thiophene-3-carbonitrile	Inferred from Synthesis
Canonical SMILES	<chem>CC(=O)O[C@H]1--INVALID-LINK--O--INVALID-LINK----INVALID-LINK--[C@@H]1OC(=O)C</chem>	Inferred from Structure

Synthesis of HCVcc-IN-2

The synthesis of **HCVcc-IN-2** involves a multi-step process, beginning with the formation of a 5-mercaptothiophene substituted with a benzothiazole moiety, followed by coupling with a protected sugar derivative. A general scheme for the synthesis of benzothiazole-2-thiophene S-glycoside derivatives is outlined below.

Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **HCVcc-IN-2**.

Biological Activity

HCVcc-IN-2 exhibits a dual mechanism of action, demonstrating both antiviral and anticancer properties. Its biological activities are summarized in the tables below.

Antiviral Activity

HCVcc-IN-2 has shown potent antiviral activity against a range of viruses, with particularly high inhibition of Hepatitis C virus (HCV).[\[1\]](#)

Virus	Assay	IC ₅₀ (µg/mL)	CC ₅₀ (µg/mL)	Viral Reduction (%)
HCVcc (genotype 4)	Plaque Reduction	0.76	1.9	40
Herpes Simplex Virus 1 (HSV-1)	Plaque Reduction	0.55	1.8	30
Coxsackievirus B4 (CBV4)	Plaque Reduction	0.76	1.9	83.3
Hepatitis A Virus (HAV) HM 175	Plaque Reduction	-	-	63.3
Adenovirus type 7 (HAdV7)	Plaque Reduction	-	-	63.3

Anticancer Activity

HCVcc-IN-2 has demonstrated significant inhibitory effects on the viability of several cancer cell lines.[\[1\]](#)

Cell Line	Cancer Type	Inhibition (%)
SF-539	CNS Cancer	15.70
SNB-75	CNS Cancer	16.66
HCT-116	Colon Cancer	75.89
A498	Renal Cancer	58.50

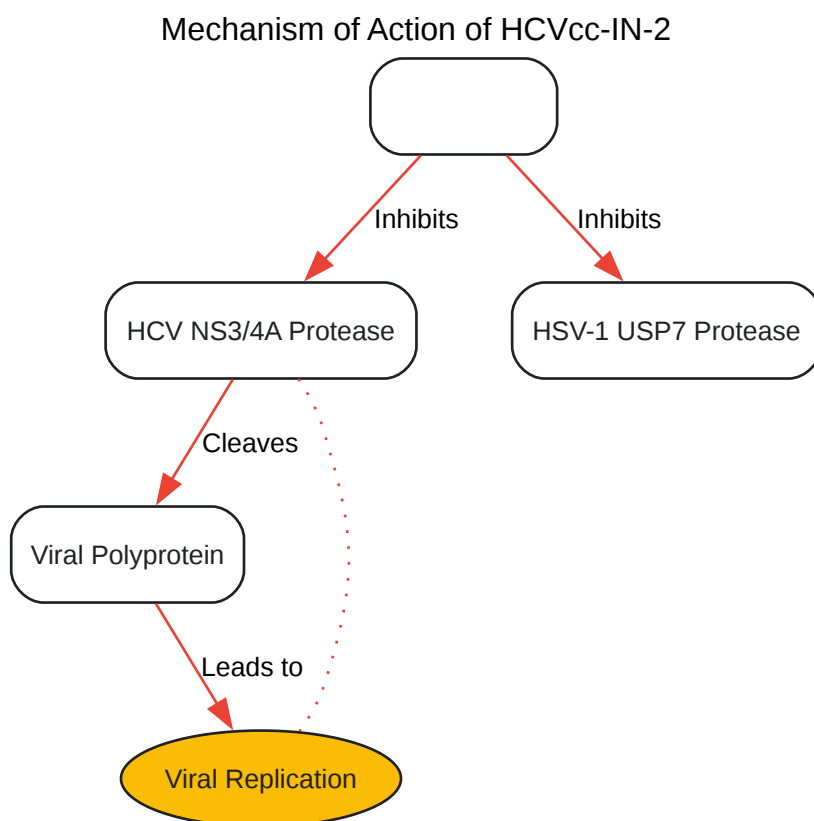
Mechanism of Action

The primary mechanism of antiviral action for **HCVcc-IN-2** is the inhibition of viral proteases, which are essential for viral replication.

Enzyme Inhibition

Enzyme	IC ₅₀ (µg/mL)
HCV NS3/4A Protease	16.01
HSV-1 USP7 Protease	7.68

Mechanism of Action Workflow



[Click to download full resolution via product page](#)

Caption: Inhibition of viral proteases by **HCVcc-IN-2**.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Plaque Reduction Assay for Antiviral Activity

- Cell Seeding: Seed susceptible host cells in 96-well plates to form a confluent monolayer.
- Virus Dilution: Prepare serial dilutions of the virus stock.
- Compound Treatment: Pre-incubate the virus dilutions with various concentrations of **HCVcc-IN-2** for 1 hour at 37°C.
- Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1-2 hours to allow for viral adsorption.
- Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) to restrict virus spread to adjacent cells.
- Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-5 days).
- Staining: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.
- Quantification: Count the number of plaques in each well. The IC_{50} is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Sulforhodamine B (SRB) Assay for Anticancer Activity

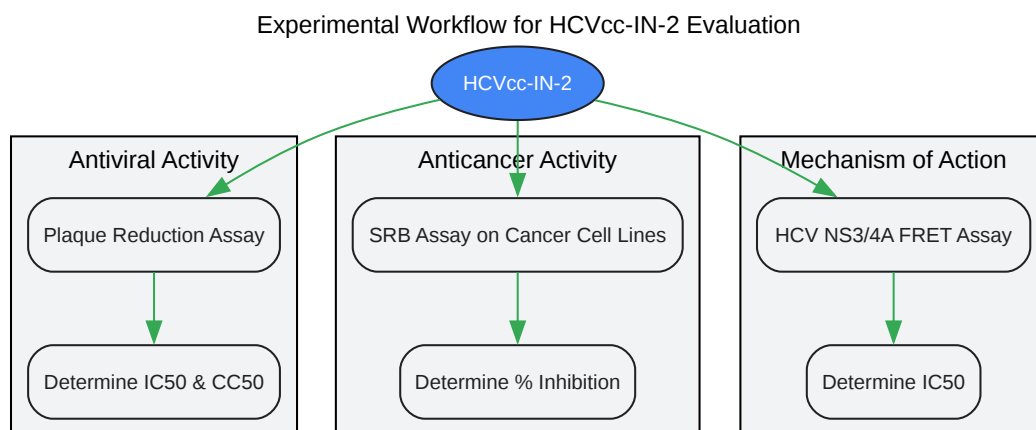
- Cell Seeding: Plate cancer cell lines (SF-539, SNB-75, HCT-116, A498) in 96-well plates and allow them to attach overnight.
- Compound Treatment: Treat the cells with various concentrations of **HCVcc-IN-2** and incubate for a specified period (e.g., 48-72 hours).

- Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
- Washing: Wash the plates with water to remove the TCA.
- Staining: Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes.
- Washing: Wash the plates with 1% acetic acid to remove unbound dye.
- Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
- Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell viability inhibition is calculated relative to untreated control cells.

HCV NS3/4A Protease FRET Assay

- Reagents: Prepare a reaction buffer containing a specific fluorogenic substrate for HCV NS3/4A protease (e.g., a FRET peptide).
- Compound Addition: Add various concentrations of **HCVcc-IN-2** to the wells of a microplate.
- Enzyme Addition: Add recombinant HCV NS3/4A protease to initiate the reaction.
- Incubation: Incubate the plate at 37°C, protected from light.
- Fluorescence Reading: Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the FRET substrate by the protease separates the quencher and fluorophore, resulting in an increase in fluorescence.
- Data Analysis: Calculate the initial reaction velocities from the fluorescence data. The IC₅₀ value is determined as the concentration of **HCVcc-IN-2** that inhibits the protease activity by 50%.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for the biological evaluation of **HCVcc-IN-2**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Unveiling the Chemical and Biological Profile of HCVcc-IN-2: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15568823#exploring-the-chemical-properties-of-hcvcc-in-2\]](https://www.benchchem.com/product/b15568823#exploring-the-chemical-properties-of-hcvcc-in-2)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com